molecular formula C4H6Hg B14469198 Methyl(prop-1-yn-1-yl)mercury CAS No. 72250-66-9

Methyl(prop-1-yn-1-yl)mercury

Cat. No.: B14469198
CAS No.: 72250-66-9
M. Wt: 254.68 g/mol
InChI Key: HUJOLNGFVUKHLN-UHFFFAOYSA-N
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Description

Methyl(prop-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a prop-1-yn-1-yl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(prop-1-yn-1-yl)mercury typically involves the reaction of methylmercury chloride with propargyl bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phase-transfer catalysis can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl(prop-1-yn-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to simpler mercury compounds.

    Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed:

    Oxidation: Formation of mercury oxides.

    Reduction: Formation of elemental mercury or simpler organomercury compounds.

    Substitution: Formation of various substituted organomercury compounds.

Scientific Research Applications

Methyl(prop-1-yn-1-yl)mercury has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Sonogashira cross-coupling reactions.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in drug development and as a tool in biochemical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(prop-1-yn-1-yl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form strong bonds with sulfur-containing groups makes it a potent inhibitor of various biological pathways.

Comparison with Similar Compounds

    Methylmercury: Similar in structure but lacks the prop-1-yn-1-yl group.

    Ethylmercury: Contains an ethyl group instead of the prop-1-yn-1-yl group.

    Phenylmercury: Contains a phenyl group instead of the prop-1-yn-1-yl group.

Uniqueness: Methyl(prop-1-yn-1-yl)mercury is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions and reactions that are not observed with other organomercury compounds.

Properties

CAS No.

72250-66-9

Molecular Formula

C4H6Hg

Molecular Weight

254.68 g/mol

IUPAC Name

methyl(prop-1-ynyl)mercury

InChI

InChI=1S/C3H3.CH3.Hg/c1-3-2;;/h1H3;1H3;

InChI Key

HUJOLNGFVUKHLN-UHFFFAOYSA-N

Canonical SMILES

CC#C[Hg]C

Origin of Product

United States

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